molecular formula C7H15Cl2NO B1590120 4-(3-Chloropropyl)morpholine hydrochloride CAS No. 57616-74-7

4-(3-Chloropropyl)morpholine hydrochloride

Cat. No. B1590120
CAS RN: 57616-74-7
M. Wt: 200.1 g/mol
InChI Key: PQECODMSWJOUAT-UHFFFAOYSA-N
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Description

4-(3-Chloropropyl)morpholine hydrochloride is an organic synthetic reagent or pharmaceutical intermediate . It is used in the synthesis of gefitinib , a drug used to treat certain breast, lung and other cancers . This compound has cancer-inhibiting properties and inhibits epidermal growth factor (EGF) . It also inhibits cell proliferation by inhibiting DNA synthesis .


Synthesis Analysis

The synthesis of 4-(3-Chloropropyl)morpholine involves a filtration process where the filtrate is washed with water and the organic layer is dried, concentrated in vacuo, then distilled . The O-Alkylation reaction of sodium-4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-olate with 4-(3-chloropropyl)morpholine is efficient and economically viable .


Molecular Structure Analysis

The molecular formula of 4-(3-Chloropropyl)morpholine hydrochloride is C7H14ClNO.ClH . The average mass is 163.645 Da and the monoisotopic mass is 163.076385 Da .


Chemical Reactions Analysis

4-(3-Chloropropyl)morpholine hydrochloride is a hydrochloride salt of the potent inhibitor 4-(3-chloropropyl)morpholine . It has an inhibitory effect on cancer and is used in chromatographic science to separate amines from aliphatic hydrocarbons .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(3-Chloropropyl)morpholine include a density of 1.1±0.1 g/cm3, boiling point of 227.1±25.0 °C at 760 mmHg, vapour pressure of 0.1±0.4 mmHg at 25°C, and an enthalpy of vaporization of 46.4±3.0 kJ/mol . It also has a flash point of 91.2±23.2 °C .

Scientific Research Applications

Synthesis and Complexation with Palladium(II) and Mercury(II)

4-(2-Chloroethyl)morpholine hydrochloride, a compound related to 4-(3-Chloropropyl)morpholine hydrochloride, was used in synthesizing N-{2-(4-methoxyphenyltelluro)ethyl}morpholine (L1) and bis{2-(N-morpholino)ethyl}telluride (L2). These derivatives were then complexed with palladium(II) and mercury(II), indicating potential use in organometallic chemistry (Singh et al., 2000).

Synthesis of Oxadiazolylsulfanyl-ethyl-morpholine

A derivative, 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was synthesized using 4-(2-chloroethyl) morpholine hydrochloride. This compound showed remarkable anti-tuberculosis activity and antimicrobial properties, demonstrating the potential of such derivatives in pharmaceutical research (Mamatha S.V et al., 2019).

Crystal Structure Analysis

N-(ω-carboxyalkyl)morpholine hydrochlorides, including a compound similar to 4-(3-Chloropropyl)morpholine hydrochloride, were studied using 13C CP MAS NMR, FTIR, and X-ray diffraction. This research is significant for understanding the molecular structure and properties of such compounds (Dega-Szafran et al., 2001).

Synthesis of Befol (Antidepressant)

4-Chloro-N-(3-morpholinopropyl)benzamide, a compound related to 4-(3-Chloropropyl)morpholine hydrochloride, was synthesized as a precursor for the antidepressant Befol. This highlights its potential application in synthesizing pharmaceutical compounds (Donskaya et al., 2004).

Antibacterial Activity of Aminoalkanols Hydrochlorides

A study on tertiary aminoalkanols hydrochlorides, which could be structurally related to 4-(3-Chloropropyl)morpholine hydrochloride, demonstrated notable antibacterial activity. This suggests potential applications in developing new antimicrobial agents (Isakhanyan et al., 2014).

Safety And Hazards

4-(3-Chloropropyl)morpholine hydrochloride is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Skin Corr. 1B, and Skin Sens. 1 .

properties

IUPAC Name

4-(3-chloropropyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO.ClH/c8-2-1-3-9-4-6-10-7-5-9;/h1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQECODMSWJOUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206281
Record name 4-(3-Chloropropyl)morpholinium chloride
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Molecular Weight

200.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloropropyl)morpholine hydrochloride

CAS RN

57616-74-7
Record name 4-(3-Chloropropyl)morpholine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57616-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-(3-Chloropropyl)morpholinium chloride
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Record name 4-(3-Chloropropyl)morpholinium chloride
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Record name 4-(3-chloropropyl)morpholinium chloride
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Synthesis routes and methods I

Procedure details

To a solution of 1-bromo-3-chloropropane (45 g, 0.29 mol) in toluene (100 mL) was added morpholine (38 g, 0.44 mol). The solution was stirred at 84° C. for 3 h, during which time a precipitate formed. After cooling to rt, the precipitate was isolated by vacuum filtration, washed with ether, and the solid was discarded. The mother liquor was acidified with HCl (4 M in dioxane, 72 mL, 0.29 mol), which caused the desired product to precipitate as an HCl salt. Solvent was removed under reduced pressure, and the resultant solid was dried to afford the title compound (53 g, 90%): 1H NMR (DMSO-d6) δ: 11.45 (1H, br s), 3.94-3.77 (4H, m), 3.74 (2H, t), 3.39 (2H, m), 3.15 (2H, m), 3.03 (2H, m), 2.21 (2H, m).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
72 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Step 1. To a solution of morpholine (1.0 g, 11.47 mmol) and 1-chloro-3-iodopropane (2.35 g, 11.5 mmol) in dry THF (30 ml) was added activated zinc powder (0.75 g, 11.47 mmol). After the mixture was stirred at rt overnight, it was filtered, washed with EtOAc (20 ml), and concentrated. The residue was dissolved in EtOAc (50 ml), washed with 10% aq. NaHCO3 (10 ml), water (2×10 ml), dried over MgSO4, and concentrated. The residue was dissolved in ether (20 ml) before a 1 M ethereal HCl solution (11.5 ml, 11.5 mmol) was added dropwise at 0° C. The resulting precipitate was filtered, washed with ether (2×10 ml), and dried to afford 4-(3-chloropropyl)morpholine hydrochloride (0.70 g, 31%) as a colorless solid. 1H NMR (500 MHz, DMSO-d6) δ 2.17-2.28 (m, 2H), 3.01-3.09 (m, 2H), 3.15-3.19 (m, 2H), 3.39-3.42 (m, 2H), 3.76 (t, J=6.4 Hz, 2H), 3.81-3.86 (m, 2H), 3.92-3.96 (m, 2H), 11.46 (brs, 1H). Step 2. To a solution of OZ288 (0.50 g, 1.40 mmol) in dry acetonitrile (50 ml) were added powdered NaOH (0.225 g, 5.61 mmol) and tetrabutylammonium hydrogensulfate (0.1 g, 0.28 mmol). After the reaction mixture was stirred at rt for 30 min, 4-(3-chloropropyl)morpholine hydrochloride (0.25 g, 1.26 mmol) was added. The mixture was stirred at 60° C. overnight before the inorganic solid was filtered off and washed with EtOAc (2×25 ml). After removal of the solvents in vacuo, the residue was dissolved in EtOAc (50 ml). The organic layer was washed with water, brine, dried over MgSO4, and concentrated. After the residue was dissolved in EtOAc (20 ml), a solution of methanesulfonic acid (0.14 g, 1.40 mmol) in ether (10 ml) was added dropwise at 0° C. The resulting precipitate was filtered, washed with ether (25 ml), and dried in vacuo at 40° C. to afford trioxolane OZ461 (0.475 g, 58%) as a colorless solid. mp 158-160° C.; 1H NMR (500 MHz, CDCl3) δ 1.61-2.07 (m, 22H), 2.32-2.40 (m, 2H), 2.44-2.55 (m, 1H), 2.79 (s, 3H), 2.88-2.98 (m, 2H), 3.22-3.31 (m, 2H), 3.57 (d, J=12.2 Hz, 2H), 3.97-4.18 (m, 6H), 6.79 (d, J=8.8 Hz, 2H), 7.11 (d, J=8.8 Hz, 2H), 11.39 (brs, 1H); 13C NMR (125.7 MHz, CDCl3) δ 23.63, 26.41, 26.80, 31.54, 34.63, 34.73, 36.34, 36.72, 39.37, 41.93, 52.23, 55.81, 63.69, 64.51, 108.29, 111.32, 114.20, 127.71, 139.10, 156.40. Anal. Calcd for C30H45NO8S: C, 62.15; H, 7.82; N, 2.42. Found: C, 62.05; H, 7.63; N, 2.51.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
11.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.75 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

5 ml acetonitrile, 2.3 ml (23 mmol) of 1-bromo-3-chloropropane and 1 ml (11.5 mmol) of morpholine were added successively into a reaction flask. The mixture was stirred for 1 h, and 0.5 ml of 5% NaOH solution was added. After stirring at room temperature for 12 h, 3 ml concentrated hydrochloric acid and 10 ml water were added into the mixture. The lower layer was discarded, and the upper layer was alkalified with 5% NaOH and extracted with ethyl acetate. The organic layer was washed with a saturated saline solution and dried over anhydrous sodium sulfate, then filtrated. The filtrate was concentrated to dry in a reduced pressure, and a small amount of ethanol/NaOH solution was added dropwise into the residue. The mixture was shaken and placed in a refrigerator for standing, then concentrated to dry in a reduced pressure to obtain 1.4 g white solid with the yield of 60%. m.p. 168-170° C.
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.3 mL
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3-Chloropropyl)morpholine hydrochloride
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Reactant of Route 4
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4-(3-Chloropropyl)morpholine hydrochloride
Reactant of Route 5
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Reactant of Route 6
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4-(3-Chloropropyl)morpholine hydrochloride

Citations

For This Compound
8
Citations
AM Thompson, CJC Connolly, JM Hamby… - Journal of medicinal …, 2000 - ACS Publications
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Number of citations: 57 pubs.acs.org
WJ Scott, MF Hentemann, RB Rowley, CO Bull… - …, 2016 - Wiley Online Library
The phosphoinositide 3‐kinase (PI3K) pathway is aberrantly activated in many disease states, including tumor cells, either by growth factor receptor tyrosine kinases or by the genetic …
A Kumari, RK Singh - Medicinal Chemistry, 2023 - ingentaconnect.com
Background: Inflammation is a protective biological process, but under extreme conditions, it can become highly dreadful to the body. Antioxidant and anti-inflammatory agents treat …
Number of citations: 3 www.ingentaconnect.com
Z Tang, C Wu, T Wang, K Lao, Y Wang, L Liu… - European Journal of …, 2016 - Elsevier
The estrogen receptors have played important roles in breast cancer development and progression. Selective estrogen receptor modulators, such as Tamoxifen, have showed great …
Number of citations: 29 www.sciencedirect.com
MG Nizi, J Desantis, Y Nakatani, S Massari… - European Journal of …, 2020 - Elsevier
Targeting energy metabolism in Mycobacterium tuberculosis (Mtb) is a new paradigm in the search for innovative anti-TB drugs. NADH:menaquinone oxidoreductase is a non-proton …
Number of citations: 13 www.sciencedirect.com
Y Zhang, S Chan, R He, Y Liu, X Song, ZC Tu… - European Journal of …, 2022 - Elsevier
REarranged during Transfection (RET) is a validated target for anticancer drug discovery and two selective RET inhibitors were approved by US FDA in 2020. However, acquired …
Number of citations: 1 www.sciencedirect.com
M Sanz-Gómez, E Aledavood, M Beroiz-Salaverri… - Scientific Reports, 2022 - nature.com
Endothelial adenosine monophosphate-activated protein kinase (AMPK) plays a critical role in the regulation of vascular tone through stimulating nitric oxide (NO) release in endothelial …
Number of citations: 2 www.nature.com
JH Clark - 1940 - search.proquest.com
The synthesis of compounds of possible therapeutic value has been, for many years, a field of great activity on the part of organic chemists. In the field of malaria therapy several …
Number of citations: 0 search.proquest.com

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